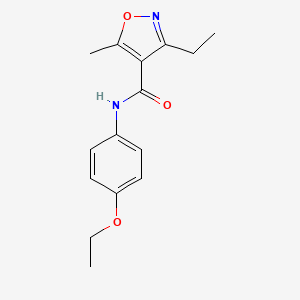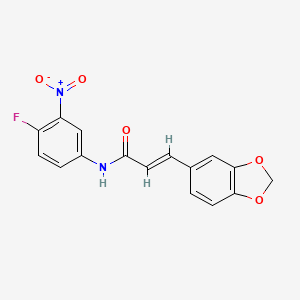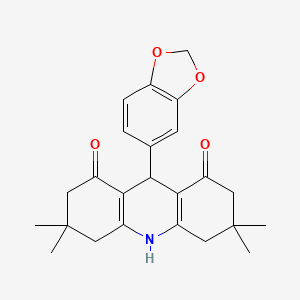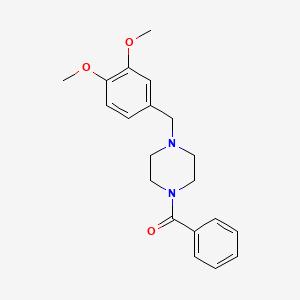![molecular formula C22H16N2O2 B5873305 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as NPCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPCQ belongs to the class of benzoquinoline derivatives and has been shown to possess a range of interesting biological activities.
科学的研究の応用
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to possess a range of interesting biological activities, making it a promising candidate for scientific research. One of the most notable applications of this compound is its potential as an anti-cancer agent. Several studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent for cancer treatment.
In addition to its anti-cancer properties, this compound has also been shown to possess anti-inflammatory and anti-oxidant activities. These properties make this compound a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not yet fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anti-cancer properties of this compound.
Another proposed mechanism of action is that this compound activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway can lead to the upregulation of antioxidant and anti-inflammatory genes, which may explain the anti-inflammatory and anti-oxidant properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, suggesting that it may have anti-inflammatory and anti-oxidant properties.
In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of breast and lung cancer. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical properties. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Another limitation is that this compound has not yet been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well-understood.
将来の方向性
There are several future directions for research on 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of this compound derivatives with improved water-solubility and bioavailability. Another area of interest is the investigation of the pharmacokinetic and toxicological properties of this compound in vivo.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of this compound-based drug delivery systems may also be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, further research on this compound and its derivatives may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving reduction, cyclization, and aromatization to yield the final product, this compound. The synthesis of this compound has been well-established and has been reported in several scientific journals.
特性
IUPAC Name |
12-(3-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)16-7-3-6-15(13-16)22-19-10-4-9-18(19)21-17-8-2-1-5-14(17)11-12-20(21)23-22/h1-3,5-8,11-13H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTWWODHRLCTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
